molecular formula C18H19BrClN3O2S2 B2361289 N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1217111-86-8

N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2361289
CAS No.: 1217111-86-8
M. Wt: 488.84
InChI Key: IKUDRDYRBZNIEW-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

    Target of action

    Benzothiazole derivatives have been found to have anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

    Biochemical pathways

    Benzothiazole derivatives may affect the synthesis of the bacterial cell wall, disrupting the integrity of the bacterium and leading to its death .

    Result of action

    The result of the action of benzothiazole derivatives is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the symptoms of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the reaction of 2-aminothiophene with bromine to introduce the bromo group at the 5-position. Subsequently, the carboxamide group is introduced through a reaction with morpholine and ethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzothiazoles or thiophenes.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It can be used in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-chloropropanamide

  • S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide

This detailed overview provides a comprehensive understanding of N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S2.ClH/c19-16-6-5-15(25-16)17(23)22(8-7-21-9-11-24-12-10-21)18-20-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDRDYRBZNIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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